4-((4-chlorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a chlorophenyl group, a diethylamino group, and a carboxamide group attached to the naphthyridine core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine core would likely contribute to the compound’s aromaticity, while the chlorophenyl, diethylamino, and carboxamide groups would likely influence its polarity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. These properties could include things like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound’s efficacy against fungal species such as Candida albicans and Candida glabrata has also been noted, indicating its broad-spectrum antimicrobial potential .
Anticancer Properties
Research indicates that derivatives of this compound may possess anticancer activities. Specifically, they have been evaluated for their effectiveness against human breast adenocarcinoma cancer cell lines (MCF7), suggesting potential use in breast cancer treatment .
Molecular Docking Studies
The compound has been subjected to molecular docking studies to understand its binding mode with various receptors. These studies are crucial for rational drug design, as they help predict the interaction of the compound with biological targets, which is essential for developing new pharmaceuticals .
Antiproliferative Effects
Apart from its antimicrobial properties, the compound has shown antiproliferative effects, which could be beneficial in controlling the growth of cancerous cells. This application is particularly relevant in the context of drug resistance by cancerous cells .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives with potential pharmacological activities. These derivatives are synthesized and characterized for their physical and chemical properties, which is a fundamental step in drug development .
Computational Chemistry
Computational studies, including density functional theory (DFT), have been performed on this compound to calculate thermodynamic parameters and predict its behavior. This application is significant in the preclinical phase of drug discovery, where computational models can save time and resources .
Anti-inflammatory and Analgesic Activities
While not directly related to the compound , its structural analogs have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound could be modified to enhance these properties for therapeutic use .
Drug Resistance Combat
The compound’s derivatives have been part of studies aiming to combat drug resistance in pathogens and cancerous cells. By developing new molecules with novel modes of action, researchers hope to address the growing issue of drug resistance .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chloroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-15-9-7-14(21)8-10-15/h6-12H,4-5H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGYDXDIAFDLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
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